molecular formula CHClO2S2 B14694191 (Chlorosulfanyl)(hydroxysulfanyl)oxomethane CAS No. 33448-88-3

(Chlorosulfanyl)(hydroxysulfanyl)oxomethane

Cat. No.: B14694191
CAS No.: 33448-88-3
M. Wt: 144.6 g/mol
InChI Key: QUIXOHNABDWJMQ-UHFFFAOYSA-N
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Description

(Chlorosulfanyl)(hydroxysulfanyl)oxomethane is a hypothetical organosulfur compound that contains chlorine, sulfur, oxygen, and carbon atoms. The structure suggests it has both chlorosulfanyl and hydroxysulfanyl functional groups attached to a central carbon atom, along with an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chlorosulfanyl)(hydroxysulfanyl)oxomethane would likely involve multiple steps:

    Formation of Chlorosulfanyl Group: This could be achieved by reacting a suitable precursor with thionyl chloride (SOCl₂) under controlled conditions.

    Introduction of Hydroxysulfanyl Group: This might involve the reaction of a sulfur-containing intermediate with a hydroxylating agent.

    Attachment of Oxo Group: The oxo group could be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Industrial Production Methods

Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing techniques like distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxysulfanyl group can undergo oxidation to form sulfonic acids.

    Reduction: The chlorosulfanyl group can be reduced to form thiols.

    Substitution: Both chlorosulfanyl and hydroxysulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Hydroxide ions (OH⁻), amines (RNH₂).

Major Products

    Sulfonic Acids: From oxidation of hydroxysulfanyl group.

    Thiols: From reduction of chlorosulfanyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying sulfur metabolism and enzyme interactions.

    Medicine: Possible applications in drug development, particularly in designing sulfur-containing pharmaceuticals.

    Industry: Use in manufacturing processes that require sulfur-containing compounds.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Chemical Reactions: Involves nucleophilic attack, oxidation, and reduction processes.

    Biological Interactions: Could interact with enzymes and proteins through sulfur bonds, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Contains a sulfonyl chloride group.

    Methanesulfonic Acid: Contains a sulfonic acid group.

    Thiomethanol: Contains a thiol group.

Uniqueness

(Chlorosulfanyl)(hydroxysulfanyl)oxomethane is unique due to the presence of both chlorosulfanyl and hydroxysulfanyl groups on the same molecule, along with an oxo group

Properties

CAS No.

33448-88-3

Molecular Formula

CHClO2S2

Molecular Weight

144.6 g/mol

IUPAC Name

hydroxysulfanylcarbonyl thiohypochlorite

InChI

InChI=1S/CHClO2S2/c2-5-1(3)6-4/h4H

InChI Key

QUIXOHNABDWJMQ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(SO)SCl

Origin of Product

United States

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